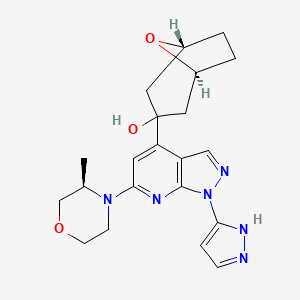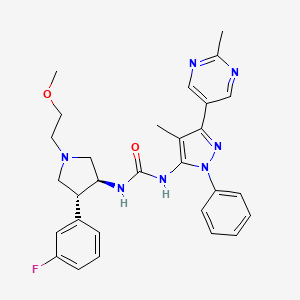
Ansornitinib
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ansornitinib, also known as ANG-3070, is an orally active dual kinase inhibitor. It inhibits platelet-derived growth factor receptor and vascular endothelial growth factor receptor 2. This compound is primarily studied for its antifibrotic activity, making it useful in the research of diseases caused by abnormal or excessive fibrosis, such as those affecting the lungs, liver, kidneys, and gastrointestinal tract .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ansornitinib involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed in the available literature. it is known that the synthesis involves the use of various organic reagents and catalysts to achieve the desired chemical structure .
Industrial Production Methods
Industrial production methods for this compound are also not widely disclosed. Typically, such processes involve scaling up the laboratory synthesis to an industrial scale, ensuring that the reaction conditions are optimized for large-scale production. This includes considerations for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Ansornitinib undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives of this compound, while reduction reactions may yield reduced forms of the compound .
Scientific Research Applications
Ansornitinib has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study kinase inhibition and its effects on various biochemical pathways.
Biology: Investigated for its role in inhibiting platelet-derived growth factor receptor and vascular endothelial growth factor receptor 2, which are involved in cell signaling and growth.
Medicine: Explored for its potential therapeutic effects in treating fibrotic diseases, such as idiopathic pulmonary fibrosis and focal segmental glomerulosclerosis.
Industry: Utilized in the development of new antifibrotic agents and as a reference compound in pharmaceutical research .
Mechanism of Action
Ansornitinib exerts its effects by inhibiting the activity of platelet-derived growth factor receptor and vascular endothelial growth factor receptor 2. These receptors are involved in the signaling pathways that regulate cell growth, differentiation, and survival. By inhibiting these receptors, this compound can reduce fibrosis and inflammation in various tissues .
Comparison with Similar Compounds
Similar Compounds
Sunitinib: Another tyrosine kinase inhibitor that targets multiple receptors, including platelet-derived growth factor receptor and vascular endothelial growth factor receptor.
Telatinib: Inhibits vascular endothelial growth factor receptor 2 and 3, as well as c-Kit and platelet-derived growth factor receptor alpha.
Lucitanib: A novel inhibitor of vascular endothelial growth factor receptor and fibroblast growth factor receptor
Uniqueness of Ansornitinib
This compound is unique in its dual inhibition of platelet-derived growth factor receptor and vascular endothelial growth factor receptor 2, making it particularly effective in reducing fibrosis and inflammation. Its oral bioavailability and specific targeting of these receptors distinguish it from other similar compounds .
Properties
CAS No. |
1448874-96-1 |
|---|---|
Molecular Formula |
C30H32N6O4 |
Molecular Weight |
540.6 g/mol |
IUPAC Name |
methyl 2-hydroxy-3-[N-[4-[methyl-[2-(4-methylpiperazin-1-yl)acetyl]amino]phenyl]-C-phenylcarbonimidoyl]-1H-pyrrolo[2,3-b]pyridine-6-carboxylate |
InChI |
InChI=1S/C30H32N6O4/c1-34-15-17-36(18-16-34)19-25(37)35(2)22-11-9-21(10-12-22)31-27(20-7-5-4-6-8-20)26-23-13-14-24(30(39)40-3)32-28(23)33-29(26)38/h4-14,38H,15-19H2,1-3H3,(H,32,33) |
InChI Key |
CIBINADBMIHXHZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CC(=O)N(C)C2=CC=C(C=C2)N=C(C3=CC=CC=C3)C4=C(NC5=C4C=CC(=N5)C(=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![phenyl N-[(2S)-1-[[(2S)-1-[[(2S)-4-(cyclopropylamino)-3,4-dioxo-1-[(3S)-2-oxopyrrolidin-3-yl]butan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B10830759.png)
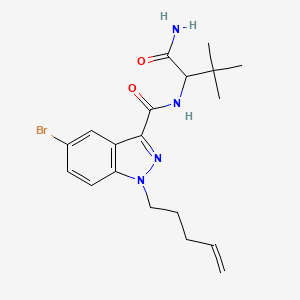
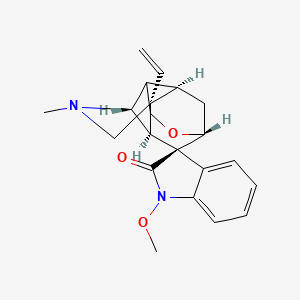
![(5R)-4-[(1S,6R)-5-[(2S)-2-(4-chlorophenyl)-3-(propan-2-ylamino)propanoyl]-2,5-diazabicyclo[4.1.0]heptan-2-yl]-5-methyl-6,8-dihydro-5H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B10830791.png)
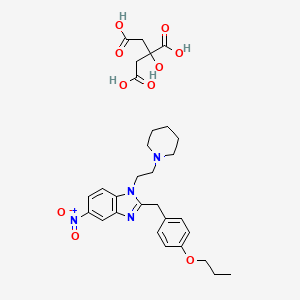
![[(2R)-3-carboxy-2-nonadecanoyloxypropyl]-trimethylazanium;chloride](/img/structure/B10830799.png)
![5-chloro-2-[[(1S,2R)-2-(6-fluoro-2,3-dimethylphenyl)-1-(2-oxo-3H-1,3,4-oxadiazol-5-yl)propyl]sulfamoyl]benzamide](/img/structure/B10830802.png)
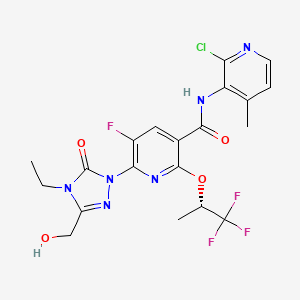
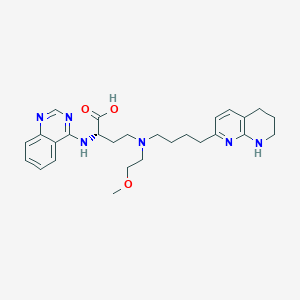

![1-[(3R)-3-[4-amino-3-[1-(2,2-difluoro-2-phenylethyl)triazol-4-yl]pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B10830828.png)
